
Dimethyl (pent-4-yn-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (pent-4-yn-2-yl)propanedioate, also known as dimethyl 2-methyl-2-(pent-4-yn-1-yl)malonate, is an organic compound with the molecular formula C11H16O4. This compound is characterized by the presence of a pent-4-yn-2-yl group attached to a propanedioate moiety. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (pent-4-yn-2-yl)propanedioate typically involves the alkylation of dimethyl malonate with a suitable alkyne precursor. One common method is the reaction of dimethyl malonate with 4-pentyn-2-yl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (pent-4-yn-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Amines, alcohols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amides, esters
Scientific Research Applications
Dimethyl (pent-4-yn-2-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and natural products.
Biology: Employed in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (pent-4-yn-2-yl)propanedioate depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the alkyne group is converted to a diketone or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane. The ester groups can participate in nucleophilic substitution reactions, leading to the formation of amides or esters .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with two ester groups attached to a central carbon atom.
Diethyl (pent-4-yn-2-yl)propanedioate: Similar structure but with ethyl ester groups instead of methyl ester groups.
Dimethyl (but-3-yn-2-yl)propanedioate: Similar structure but with a but-3-yn-2-yl group instead of a pent-4-yn-2-yl group.
Uniqueness
Dimethyl (pent-4-yn-2-yl)propanedioate is unique due to the presence of the pent-4-yn-2-yl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for a wider range of chemical transformations and applications in various fields of research and industry.
Properties
CAS No. |
90311-69-6 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dimethyl 2-pent-4-yn-2-ylpropanedioate |
InChI |
InChI=1S/C10H14O4/c1-5-6-7(2)8(9(11)13-3)10(12)14-4/h1,7-8H,6H2,2-4H3 |
InChI Key |
FMBHJHIXPOHDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




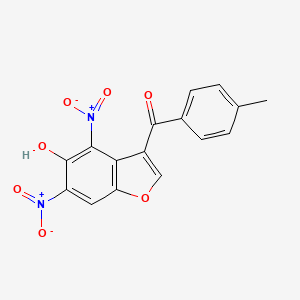
methanone](/img/structure/B14375190.png)
![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
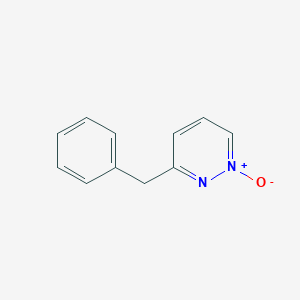
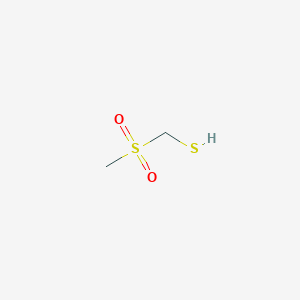

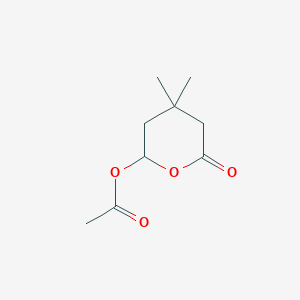
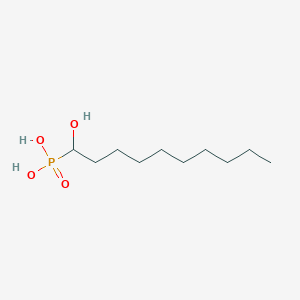
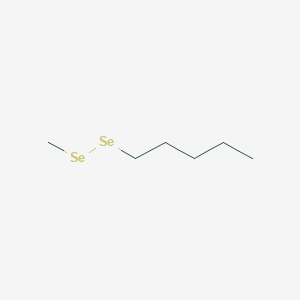
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)
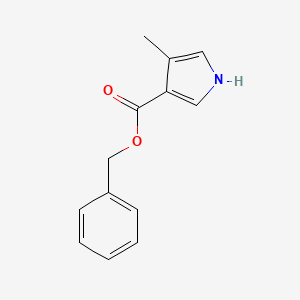
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
